molecular formula C11H14N2O3 B7020076 N-(2-cyclopropyl-2-oxoethyl)-5-ethyl-1,3-oxazole-4-carboxamide

N-(2-cyclopropyl-2-oxoethyl)-5-ethyl-1,3-oxazole-4-carboxamide

Cat. No.: B7020076
M. Wt: 222.24 g/mol
InChI Key: SDXCDJWSEXZYIK-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-oxoethyl)-5-ethyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms

Properties

IUPAC Name

N-(2-cyclopropyl-2-oxoethyl)-5-ethyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-9-10(13-6-16-9)11(15)12-5-8(14)7-3-4-7/h6-7H,2-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXCDJWSEXZYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)NCC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-oxoethyl)-5-ethyl-1,3-oxazole-4-carboxamide can be achieved through several methods. One notable method involves the metal-free C–O bond cleavage of esters using amines. This method combines C–O bond cleavage, C–N bond formation, and C–O bond formation in one pot, yielding the desired product in moderate to excellent yields . The reaction proceeds smoothly under metal-free conditions and accommodates a wide range of functional groups and substrates.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-oxoethyl)-5-ethyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-oxoethyl)-5-ethyl-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-oxoethyl)-5-ethyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which is involved in various cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted oxazoles, such as oxaprozin and other oxazole derivatives. These compounds share the oxazole ring structure but differ in their substituents and functional groups.

Uniqueness

N-(2-cyclopropyl-2-oxoethyl)-5-ethyl-1,3-oxazole-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and ethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

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